7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one
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Overview
Description
7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is a complex organic compound known for its diverse applications in scientific research. This compound features a phthalazinone core substituted with methoxy groups and a piperazine moiety, making it a valuable molecule in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include dehydrating agents and chloropyrimidines . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, utilizing techniques such as solvent extraction and recrystallization.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride
Scientific Research Applications
7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar compounds include other phthalazinone derivatives and piperazine-containing molecules. Compared to these compounds, 7,8-dimethoxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phthalazin-1(2H)-one is unique due to its specific substitution pattern and the presence of both methoxy and sulfonyl groups. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C16H22N4O5S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
7,8-dimethoxy-2-[(4-methylsulfonylpiperazin-1-yl)methyl]phthalazin-1-one |
InChI |
InChI=1S/C16H22N4O5S/c1-24-13-5-4-12-10-17-20(16(21)14(12)15(13)25-2)11-18-6-8-19(9-7-18)26(3,22)23/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
YNXHJYMWKGEHEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCN(CC3)S(=O)(=O)C)OC |
Origin of Product |
United States |
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